4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one
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Overview
Description
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a piperidine moiety, which is a common structural element in many pharmacologically active compounds.
Preparation Methods
The synthesis of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one typically involves multiple steps, including the formation of the chromenone core and the subsequent introduction of the piperidine moiety. One common synthetic route involves the condensation of 7-methyl-2H-chromen-2-one with 3,5-dimethylpiperidine in the presence of a suitable catalyst under controlled conditions. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as adjusting temperature, pressure, and reaction time.
Chemical Reactions Analysis
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The piperidine moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets. The piperidine moiety is known to interact with receptors in the central nervous system, potentially modulating neurotransmitter activity. The chromenone core may interact with enzymes or other proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar compounds to 4-(2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one include other chromenone derivatives and piperidine-containing compounds. For example:
4-(4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}phenyl)amino]-4-oxobutanoic acid: This compound also features a piperidine moiety and has similar biological activities.
4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline: Another compound with a piperidine moiety, used in similar research applications. The uniqueness of this compound lies in its specific combination of the chromenone core and the piperidine moiety, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]-7-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-12-4-5-16-15(9-19(22)23-17(16)7-12)8-18(21)20-10-13(2)6-14(3)11-20/h4-5,7,9,13-14H,6,8,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOVAQFVKHWYEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CC2=CC(=O)OC3=C2C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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